6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
Description
Role of Triazolopyrazine Scaffolds in Targeted Drug Discovery
Triazolopyrazine derivatives have become indispensable in rational drug design due to their balanced physicochemical properties and capacity for functional group diversification. The 6-(2-methoxyphenyl)-4-oxo variant demonstrates three key advantages:
- Bioisosteric Replaceability : The triazole ring serves as a metabolically stable surrogate for amide bonds, reducing susceptibility to enzymatic degradation while maintaining hydrogen-bonding capabilities.
- Three-Dimensional Complexity : The fused bicyclic system introduces conformational constraints that enhance target selectivity over flat aromatic systems.
- Electron-Deficient Character : The pyrazine ring facilitates π-π stacking interactions with tyrosine residues in kinase ATP-binding pockets, a feature exploited in anticancer agent development.
Recent advances in late-stage functionalization techniques, particularly photoredox-mediated C–H activation, have enabled rapid generation of analogs for structure-activity relationship studies. For example, Diversinate™ chemistry applied to triazolopyrazine cores has yielded derivatives with antimalarial IC50 values as low as 0.3 µM against Plasmodium falciparum strains.
Table 1: Biological Activity of Select Triazolopyrazine Derivatives
| Modification Site | Target Pathway | IC50 (µM) | Selectivity Index (HEK293) |
|---|---|---|---|
| C-3 Carboxylic Acid | CDK2 Inhibition | 0.41 | >200 |
| C-6 2-Methoxyphenyl | COX-2 Inhibition | 1.2 | 85 |
| N-1 Methylation | PfDHODH (Antimalarial) | 0.3 | >250 |
Structural and Functional Significance of the 1,2,3-Triazolo[1,5-a]Pyrazine Core
The compound’s architecture combines three critical pharmacophoric elements:
A. Electronic Landscape
- The pyrazine ring’s electron deficiency (calculated π-electron density: 0.72 e⁻/ų) promotes charge-transfer interactions with protein aromatic residues.
- Methoxy group resonance (+M effect) directs electrophilic substitution to the phenyl ring’s para position, enabling predictable derivatization.
B. Conformational Dynamics
- X-ray crystallography reveals a planar triazole-pyrazine system (interplanar angle: 3.2°) with the carboxylic acid group adopting a pseudo-axial orientation in polar solvents.
- Tautomeric equilibrium between 1H- and 2H-triazole forms (population ratio 7:3) allows adaptive binding to biological targets.
Table 2: Key Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| logP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask |
| pKa (Carboxylic Acid) | 3.1 | Potentiometric |
| PSA | 98 Ų | Computational |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | HPLC-UV |
C. Synthetic Versatility
The scaffold supports multiple orthogonal derivatization pathways:
Carboxylic Acid Functionalization
- Amide coupling (HATU/DIPEA) yields prodrug candidates with enhanced blood-brain barrier penetration.
- Esterification (Fisher-Speier) enables controlled release formulations.
Heterocycle Modification
- Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C-8 introduces aryl/heteroaryl groups without core degradation.
- Electrophilic halogenation (NBS/AIBN) generates halogenated analogs for PET tracer development.
Figure 1: Strategic Derivatization Pathways
COOH COOR'
| |
Triazolo[1,5-a]Pyrazine → Triazolo[1,5-a]Pyrazine
| |
(Electrophilic (Nucleophilic
Substitution) Coupling)
This structural plasticity has enabled the development of:
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-21-9-5-3-2-4-7(9)8-6-17-11(12(18)14-8)10(13(19)20)15-16-17/h2-6H,1H3,(H,14,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCUCKITMVFEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This step often requires the use of copper(I) catalysts under mild conditions.
Formation of the Pyrazine Ring: The pyrazine ring is usually constructed through a condensation reaction involving appropriate diamines and diketones.
Fusion of Rings: The triazole and pyrazine rings are fused together through a cyclization reaction, often facilitated by acidic or basic conditions.
Functional Group Introduction: The methoxyphenyl and carboxylic acid groups are introduced through electrophilic aromatic substitution and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, reaction condition optimization, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- Carboxylic acid derivatives (e.g., the target compound and the phenyl analogue) exhibit moderate aqueous solubility (~50–100 µM at pH 7.4) due to ionization of the carboxylic acid group. However, methyl ester derivatives (e.g., ) show reduced solubility but enhanced membrane permeability .
- The cyclopropylmethyl-substituted analogue () demonstrates superior metabolic stability in microsomal assays (t₁/₂ > 60 min) compared to the parent compound (t₁/₂ ~30 min), attributed to steric shielding of the labile triazole ring .
Biological Activity
6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrazine core with a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 246.23 g/mol. The presence of functional groups such as carboxylic acid and ketone contributes to its reactivity and biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential as an anti-inflammatory agent.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to suppress COX-1 and COX-2 activity with IC50 values indicating potent inhibition (Table 1).
Compound IC50 (μM) COX-1 IC50 (μM) COX-2 This compound 19.45 ± 0.07 31.4 ± 0.12 - Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : Some derivatives exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Study on Anticancer Properties : A recent study evaluated the efficacy of pyrazole derivatives against various cancer cell lines. The results indicated that certain modifications in the structure enhanced cytotoxicity significantly.
- Anti-inflammatory Research : In vivo studies demonstrated that the compound reduced paw edema in rat models when administered at specific dosages, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including oxidative cyclization of hydrazine intermediates. A key step is the formation of the triazolo-pyrazine core, often achieved via oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding ~73% under optimized conditions . Critical parameters include:
- Oxidant selection : NaOCl is preferred for its green chemistry profile over toxic alternatives like Cr(VI) salts.
- Solvent choice : Ethanol balances reactivity and environmental safety.
- Reaction time : 3 hours at room temperature minimizes side reactions.
- Purification : Extraction followed by alumina plug filtration ensures purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring fusion.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97%) and detects impurities .
- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for analogous triazolopyridines .
Advanced: How can reaction conditions be optimized to enhance yield while adhering to green chemistry principles?
Methodological Answer:
Optimization strategies include:
- Oxidant screening : Compare NaOCl with alternatives like DDQ or iodine. For example, NaOCl reduces hazardous waste but may require pH adjustment to stabilize intermediates.
- Solvent substitution : Test biodegradable solvents (e.g., 2-MeTHF) to replace ethanol without compromising yield.
- Catalyst addition : Explore TEMPO or iron-based catalysts to accelerate cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
